4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid
Overview
Description
4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid, also known as BMS 753, is a chemical compound with the molecular formula C21H21NO4 . It is extensively used in scientific research due to its unique properties, making it an indispensable tool for studying molecular interactions and developing innovative drug delivery systems.
Molecular Structure Analysis
The molecular structure of 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid is represented by the SMILES notation:CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.40 . It has a solubility of 3.833 mg/L in water at 25 ºC . The density is calculated to be 1.2±0.1 g/cm3 . The melting point is 241.20 ºC, and the boiling point is calculated to be 561.24 ºC at 760 mmHg . The flash point is calculated to be 245.4±28.7 ºC .Scientific Research Applications
Conformational Studies in Aromatic Amides
Research conducted by Kagechika et al. (1989) on aromatic amides related to 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid revealed significant insights. Their study on retinoidal amide compounds demonstrated that N-methylation leads to the loss of potent differentiation-inducing activity. Using 1H NMR and UV spectroscopy, they identified large conformational differences between active secondary amides and inactive N-methyl amides, crucial for their activity (Kagechika et al., 1989).
Synthetic Applications
Taylor et al. (1996) explored the synthesis of compounds related to 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid. They synthesized [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, demonstrating the potential of these compounds in scientific research, especially in the field of chemistry and drug design (Taylor et al., 1996).
Novel Amino Acid Synthesis
Pascal et al. (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showing promise as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Their synthesis process and the distinct functionalities of AmAbz illustrate the compound's versatility in synthetic and medicinal chemistry (Pascal et al., 2000).
Pharmacokinetics Study
Xu et al. (2020) conducted a pharmacokinetic study of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats. Their research provides insights into the distribution, bioavailability, and pharmacokinetic parameters of such compounds, contributing to our understanding of their behavior in biological systems (Xu et al., 2020).
Azo-Benzoic Acid Structure Analysis
Baul et al. (2009) analyzed the structures of several azo-benzoic acids, including 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid derivatives. They used spectroscopic techniques like NMR, UV–VIS, and IR to understand the solvation and tautomerism effects in solution, which is valuable for dye and pigment applications (Baul et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard category . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Mechanism of Action
Target of Action
The primary target of 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid, also known as BMS 753 , is the retinoic acid receptor alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A. It plays a crucial role in cellular differentiation and proliferation .
Mode of Action
BMS 753 acts as a potent and selective agonist for RARα . It binds to the receptor with a high affinity (Ki = 2 nM), leading to a conformational change that allows the receptor to interact with specific DNA sequences known as retinoic acid response elements (RAREs) . This binding event triggers the transcription of genes involved in cell differentiation and growth .
Pharmacokinetics
For instance, the compound has a solubility of 3.833 mg/L in water at 25 ºC , which could influence its absorption and distribution in the body
Result of Action
As a potent and selective RARα agonist, BMS 753 can induce the transcription of genes regulated by RARα . This can lead to changes in cellular processes such as growth, differentiation, and apoptosis. BMS 753 has been described as an antitumor agent , suggesting that it may have effects on cell proliferation and survival.
properties
IUPAC Name |
4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPBWUZXBYJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
CAS RN |
215307-86-1 | |
Record name | 215307-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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